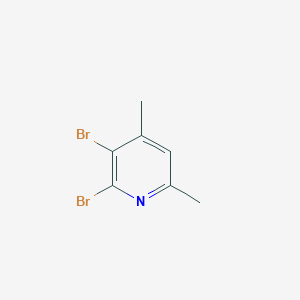

2,3-Dibromo-4,6-dimethylpyridine

Description

Significance of Polyhalogenated Pyridines in Synthetic Methodologies

Polyhalogenated pyridines, compounds bearing multiple halogen substituents, are of particular importance in synthetic organic chemistry. The presence of two or more halogen atoms on the pyridine (B92270) nucleus offers the potential for sequential and site-selective functionalization. This allows for the controlled and stepwise introduction of various substituents, enabling the construction of highly complex and diverse molecular architectures. The differential reactivity of various halogens (e.g., iodine vs. bromine vs. chlorine) can be exploited to achieve regioselective cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations. This strategic approach is fundamental to modern synthetic strategies that prioritize efficiency and molecular diversity.

Overview of Dihalogenated Pyridine Frameworks for Research

Among the vast landscape of halogenated pyridines, dihalogenated frameworks are particularly prominent in research and development. These compounds provide a balance of stability and reactivity, making them ideal substrates for a range of synthetic applications. Depending on the relative positions of the halogen atoms and other substituents on the pyridine ring, dihalogenated pyridines can be tailored to exhibit specific reactivity patterns. This allows for their use in the synthesis of targeted molecules with desired electronic and steric properties. The exploration of dihalogenated pyridine frameworks continues to be a vibrant area of research, with ongoing efforts to develop novel synthetic methods and to uncover new applications for these versatile chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-4,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-4-3-5(2)10-7(9)6(4)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZFHBXQDURYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901302945 | |

| Record name | 2,3-Dibromo-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610261-10-4 | |

| Record name | 2,3-Dibromo-4,6-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610261-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-4,6-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901302945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dibromo-4,6-dimethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Dibromo 4,6 Dimethylpyridine and Analogs

Regioselective Bromination Approaches

Achieving the desired 2,3-dibromo substitution pattern on the 4,6-dimethylpyridine scaffold requires careful control of regioselectivity. The electronic nature of the pyridine (B92270) ring and the directing effects of the methyl substituents make direct, one-pot synthesis challenging, leading to the development of more nuanced strategies.

Direct Halogenation Strategies

Direct electrophilic bromination of pyridine itself is notoriously difficult, requiring harsh conditions such as high temperatures, often in the presence of oleum (B3057394), and typically yields the 3-bromo and 3,5-dibromo products. researchgate.net The presence of activating methyl groups at the 4- and 6-positions on the pyridine ring can influence the regiochemical outcome, but achieving selective bromination at the 2- and 3-positions simultaneously through direct halogenation is generally inefficient and leads to mixtures of isomers. researchgate.netgoogle.com For instance, bromination of 2,3-dimethylpyridine with agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in oleum has been shown to yield 5-bromo-2,3-dimethylpyridine, highlighting the difficulty in controlling the position of bromination. patsnap.com

Multi-Step Synthesis via Functional Group Transformations

Given the challenges of direct halogenation, multi-step sequences involving the introduction and manipulation of functional groups are the most viable pathways for the synthesis of 2,3-Dibromo-4,6-dimethylpyridine. These methods leverage the powerful directing effects of certain functional groups to install bromine atoms at the desired positions before the functional group is either removed or converted.

A classical and effective strategy for controlling regioselectivity in the bromination of aminopyridines involves the protection of the amino group, typically through acetylation. While the direct bromination of 2-amino-4,6-dimethylpyridine (B145770) tends to occur at the 5-position due to the strong activating and directing effect of the amino group, converting the amine to an amide (acetamido group) can modulate this effect. orgsyn.org This modification makes the group less activating and can alter the regiochemical outcome of electrophilic substitution, potentially favoring bromination at the 3-position.

The proposed sequence would begin with the acetylation of a precursor, 2-amino-4,6-dimethylpyridine, using a reagent like acetic anhydride. The resulting N-(4,6-dimethylpyridin-2-yl)acetamide would then undergo regioselective bromination. The key step is achieving bromination at the C-3 position. Following successful bromination, the acetyl group would be removed via hydrolysis to regenerate the amine, yielding the crucial intermediate, 2-amino-3-bromo-4,6-dimethylpyridine. The final step is a diazotization of this intermediate, followed by a Sandmeyer reaction to replace the amino group with a second bromine atom, thus affording the target molecule, this compound.

The Sandmeyer reaction is a fundamental transformation that converts an aryl amine into an aryl halide via a diazonium salt intermediate. chemicalbook.comnih.gov This reaction is critical for the synthesis of this compound, serving as the final step to install the bromine atom at the 2-position from a 2-amino precursor.

Starting from the key intermediate, 2-amino-3-bromo-4,6-dimethylpyridine, the synthesis proceeds via diazotization. This is typically achieved by treating the amine with a nitrite (B80452) source, such as sodium nitrite (NaNO₂) or an alkyl nitrite (e.g., t-butyl nitrite), in a strong acid like hydrobromic acid (HBr) at low temperatures (0–5 °C) to form the corresponding diazonium salt. nih.govorganic-chemistry.org

Table 1: Analogous Sandmeyer Reaction for Bromopyridine Synthesis

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

| 2-Amino-5-cyclopropylpyridine | tBuONO, CuBr₂, dry acetonitrile | 2-Bromo-5-cyclopropylpyridine | 34-51% | researchgate.net |

| Aminocyclopropylpyridines | Amyl nitrite, CuBr₂ (0.5 eq.), dibromomethane, RT | Bromocyclopropylpyridines | Good | nih.gov |

| 2-Aminothiazole | CuBr, n-butyl nitrite, acetonitrile, 60 °C | Monohalogenated thiazole | 46% | nih.gov |

Precursor-Based Synthetic Pathways

The success of the multi-step synthesis hinges on the availability of suitably functionalized precursors. The primary precursor for the proposed route is 2-amino-4,6-dimethylpyridine. This compound can be synthesized through several established methods. One common industrial method involves the reaction of 3-aminocrotonitrile with acetic acid, followed by heating and subsequent treatment with concentrated sulfuric acid to remove the nitrile group, ultimately yielding 2-amino-4,6-dimethylpyridine with a total yield of over 70%. google.com

Another key intermediate in a potential pathway is 2-amino-3-bromo-4,6-dimethylpyridine. While its direct synthesis is not extensively documented, related brominations of aminopyridines provide insight. For example, the bromination of 2,4-dimethylpyridin-3-amine (B86116) with bromine in dichloromethane (B109758) yields 6-bromo-2,4-dimethyl-pyridin-3-amine, demonstrating that regioselective bromination of substituted aminopyridines is feasible. chemicalbook.com The synthesis of 2-amino-3-bromo-4,6-dimethylpyridine is a critical step that would likely require carefully controlled conditions or the use of directing groups to achieve the desired regioselectivity. acs.orgsynchem.de

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product in multi-step syntheses. For the bromination steps, factors such as the choice of brominating agent, solvent, and temperature play a significant role. Agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often used as alternatives to liquid bromine for better handling and selectivity. google.comnih.gov The molar ratio of the brominating agent to the pyridine substrate is critical to avoid over-bromination. google.com

For the Sandmeyer reaction, enhancing yield and minimizing side products can be achieved through several modifications. The use of catalytic amounts of copper salts, often a mixture of Cu(I) and Cu(II) in the presence of a ligand like 1,10-phenanthroline, can significantly improve efficiency over traditional stoichiometric methods. nih.govorganic-chemistry.org The choice of solvent (e.g., acetonitrile, dibromomethane) and the method of diazotization (e.g., using alkyl nitrites instead of aqueous NaNO₂) can also have a substantial impact on the reaction outcome. nih.govresearchgate.net Recent advancements include electrochemical strategies that use simple and inexpensive halogen sources, offering a greener and more sustainable approach to the Sandmeyer reaction. researchgate.net

Table 2: Optimization Parameters for Analogous Bromination Reactions

| Substrate | Brominating Agent | Solvent | Temperature | Key Observation | Reference |

| 2,3-Dimethylpyridine | DBDMH | Oleum 65% | 105 °C | Yields 5-bromo isomer | patsnap.com |

| 2,4-Dimethylpyridin-3-amine | Br₂ (5 eq) | Dichloromethane | 0-25 °C | Yielded 6-bromo isomer (75.3%) | chemicalbook.com |

| Pyridine Derivatives | DBDMH | (none) | 80-125 °C | Molar ratio of 0.4-0.9 eq DBDMH avoids side products | google.com |

Chemical Reactivity and Transformation Pathways of 2,3 Dibromo 4,6 Dimethylpyridine

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and 2,3-dibromo-4,6-dimethylpyridine serves as a versatile building block in this context. The differential reactivity of the two bromine atoms, influenced by their positions on the pyridine (B92270) ring, allows for controlled and sequential functionalization.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is a widely employed method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for creating biaryl structures, which are prevalent in many biologically active molecules and functional materials. nih.gov

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. libretexts.orgyoutube.com This cycle consists of three primary steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (in this case, C-Br) of the this compound, forming a palladium(II) intermediate. libretexts.orglibretexts.org This is often the rate-determining step. libretexts.org

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide. youtube.comharvard.edu

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.comnih.gov

The entire process is facilitated by ligands that stabilize the palladium catalyst and influence its reactivity. nih.gov

A key feature of reactions involving di- or polyhalogenated substrates like this compound is the potential for regioselectivity. The two bromine atoms at the 2- and 3-positions of the pyridine ring exhibit different reactivities, which can be exploited to achieve selective mono- or diarylation.

Studies on similar dihalogenated pyridines have shown that the position of substitution is influenced by electronic and steric factors. For instance, in related systems, Suzuki-Miyaura coupling often occurs preferentially at the more electron-deficient position or the less sterically hindered position. beilstein-journals.orgnih.gov The order of reactivity for halogens in Suzuki coupling is generally I > OTf > Br >> Cl. wikipedia.org In the case of this compound, the bromine at the 2-position is generally more reactive than the one at the 3-position due to the electronic influence of the nitrogen atom. This allows for sequential arylation by carefully controlling the reaction conditions and stoichiometry of the reagents.

By using a limited amount of the boronic acid, a monosubstituted product can be selectively formed. Subsequent reaction with a different boronic acid can then lead to a disubstituted pyridine with two different aryl groups. This stepwise approach allows for the synthesis of complex, unsymmetrical biaryl and polyaryl structures. beilstein-journals.orgnih.gov

The choice of ligand and reaction conditions plays a crucial role in the efficiency and selectivity of Suzuki-Miyaura reactions. yonedalabs.com

Ligands: Phosphine (B1218219) ligands are commonly used to stabilize the palladium catalyst. The electronic properties and steric bulk of the ligand can significantly impact the reaction. Electron-donating and sterically bulky ligands, such as dialkylbiaryl phosphines (e.g., SPhos), have been shown to be highly effective, promoting both the oxidative addition and reductive elimination steps and allowing for the coupling of even challenging substrates like aryl chlorides. nih.govmdpi.com N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering high stability and activity. wikipedia.org The structure of the ligand can also influence the regioselectivity of the reaction. researchgate.net

Base: A base is required to activate the boronic acid for transmetalation. harvard.edu Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. nih.govorganic-chemistry.org The choice of base can affect the reaction rate and yield.

Solvent: The reaction is typically carried out in organic solvents such as dioxane, toluene, or dimethylformamide (DMF). yonedalabs.com Aqueous conditions are also sometimes employed. pitt.edu

The following table summarizes typical conditions used in Suzuki-Miyaura couplings:

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Facilitates the cross-coupling |

| Ligand | PPh₃, SPhos, PCy₃, NHCs | Stabilizes the catalyst and modulates reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Activates the boronic acid |

| Solvent | Dioxane, Toluene, DMF, Water | Solubilizes reactants and catalyst |

This table provides illustrative examples and is not exhaustive.

The efficiency of the Suzuki-Miyaura coupling of this compound is influenced by both steric and electronic factors.

Steric Effects: The methyl groups at the 4- and 6-positions of the pyridine ring introduce steric hindrance, which can affect the approach of the bulky palladium catalyst and the organoboron reagent. This steric crowding can influence the rate of reaction and may necessitate the use of more active catalyst systems or harsher reaction conditions. nih.gov The development of bulky ligands has been crucial for overcoming the challenges associated with sterically demanding substrates. mdpi.comnih.gov

Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen atom makes the ring electron-deficient. This generally facilitates the oxidative addition step. However, the electron-donating methyl groups can partially counteract this effect. The relative electronic properties of the coupling partners are also important. Electron-deficient aryl halides tend to react faster in the oxidative addition step. nih.gov Conversely, electron-rich boronic acids are generally more reactive in the transmetalation step.

Sonogashira Coupling Reactions

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is widely used to synthesize arylalkynes and conjugated enynes. libretexts.org

For this compound, Sonogashira coupling offers a pathway to introduce alkynyl groups onto the pyridine core. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org

Similar to the Suzuki-Miyaura reaction, regioselectivity can be achieved in the Sonogashira coupling of this compound. The differential reactivity of the C2-Br and C3-Br bonds allows for selective mono- or di-alkynylation by controlling the reaction conditions. libretexts.org For instance, coupling can often be directed to the more reactive C2 position first.

The following table outlines the key components of a typical Sonogashira coupling reaction:

| Component | Examples | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyzes the cross-coupling |

| Copper(I) Co-catalyst | CuI | Facilitates the reaction with the alkyne |

| Base | Triethylamine, Diisopropylamine | Acts as a base and often as the solvent |

| Solvent | THF, DMF, Acetonitrile | Solubilizes reactants |

This table provides illustrative examples and is not exhaustive.

Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. thalesnano.com

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the more common Suzuki and Stille reactions, this compound is a viable substrate for other important palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Hiyama couplings. These reactions provide powerful methods for forming carbon-carbon bonds.

The Sonogashira reaction facilitates the coupling of aryl or vinyl halides with terminal alkynes, employing a palladium catalyst along with a copper(I) co-catalyst. wikipedia.org This reaction is conducted under mild conditions, often at room temperature with an amine base like diethylamine (B46881) or triethylamine, which also serves as the solvent. wikipedia.orgorganic-chemistry.org For a substrate like this compound, the reaction offers a pathway to introduce alkynyl substituents onto the pyridine core. The regioselectivity of the coupling is a key consideration. In polyhalogenated pyridines, the reactivity of the halide positions generally follows the order I > Br > Cl. For a dibromo-substituted pyridine, coupling typically occurs preferentially at the more electronically activated or sterically accessible position. In related dihaloquinoline systems, Sonogashira coupling has been shown to occur selectively at the more reactive halide position. nih.gov Studies on 3,5-dibromo-2,6-dichloropyridine (B8238365) have demonstrated that sequential, selective alkynylation is possible, yielding mono-, di-, tri-, and even tetra-alkynylated products under optimized conditions. rsc.org

The Hiyama coupling presents an alternative C-C bond-forming strategy, reacting organic halides with organosilanes in the presence of a palladium catalyst. wikipedia.org A crucial aspect of this reaction is the activation of the organosilane's stable silicon-carbon bond, which is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.orgnih.gov This activation generates a hypervalent silicon species that is competent for transmetalation in the catalytic cycle. core.ac.uk The Hiyama coupling is noted for the low toxicity and high stability of the organosilane reagents. organic-chemistry.org The reaction scope is broad, accommodating aryl, vinyl, and alkyl halides. wikipedia.org For this compound, a Hiyama coupling could be employed to introduce aryl, alkenyl, or alkyl groups, with the choice of catalyst and reaction conditions influencing the efficiency and selectivity of the substitution at the C2 versus C3 position.

Nucleophilic Substitution Reactions

The bromine atoms on the this compound scaffold are susceptible to displacement by various nucleophiles. The pyridine ring's electron-withdrawing nature facilitates these reactions, particularly at the C2 position, which is ortho to the ring nitrogen.

Amination Reactions

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds through the palladium-catalyzed coupling of aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org This reaction is highly versatile due to the development of various generations of sophisticated phosphine ligands that promote efficient catalysis under mild conditions. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base (commonly a strong, non-nucleophilic base like sodium tert-butoxide), and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

For this compound, a selective mono-amination can typically be achieved, with the C2-bromo substituent being more reactive than the C3-bromo substituent due to the electronic influence of the adjacent nitrogen atom. A representative procedure for a similar bromopyridine involves heating the substrate with an amine, a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) ([Pd₂(dba)₃]), a phosphine ligand such as (±)-BINAP, and a base like sodium tert-butoxide in a solvent like toluene. chemspider.com

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product Type | Ref |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | [Pd₂(dba)₃] / (±)-BINAP | NaOtBu | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | chemspider.com |

| Aryl Halide | Primary/Secondary Amine | Palladium / Phosphine Ligand | Strong Base | Arylamine | wikipedia.orgorganic-chemistry.org |

Alkylation and Arylation via Lithiation

Alkylation and arylation can also be achieved through a metal-halogen exchange reaction, typically using an organolithium reagent, followed by quenching with an electrophile. This process, known as lithiation, is a powerful tool for functionalizing halopyridines.

The reaction is initiated by treating this compound with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). The organolithium reagent preferentially abstracts the more labile bromine atom. In dihalopyridines, metal-halogen exchange is generally faster for bromine than chlorine and often occurs regioselectively. For 2,3-dibromopyridine (B49186) systems, lithiation is expected to occur preferentially at the C2 position.

Once the lithiated intermediate, 2-lithio-3-bromo-4,6-dimethylpyridine, is formed, it can be treated with a variety of electrophiles to introduce new functional groups.

Alkylation: Reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) introduces an alkyl group.

Arylation: Reaction with an arylating agent can introduce an aryl substituent, although this is more commonly achieved via cross-coupling reactions.

While specific documented examples for this compound are not widespread in readily available literature, the methodology is a standard and predictable transformation for halogenated aromatic and heteroaromatic compounds.

Functional Group Interconversions and Derivatization

The dibromo-dimethylpyridine core can be further modified through reactions that alter the existing functional groups or use them as handles to build more complex structures.

Reduction and Dehydrohalogenation

Reduction reactions offer a means to remove the halogen substituents or saturate the pyridine ring.

Catalytic Hydrogenation: This is a common method for both dehalogenation and ring reduction. Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source (H₂ gas) can lead to the reductive cleavage of the C-Br bonds, replacing them with hydrogen atoms. youtube.com Depending on the reaction conditions (temperature, pressure, catalyst loading), either mono-dehalogenation (to form a bromodimethylpyridine) or di-dehalogenation (to form 2,6-lutidine) could be achieved. Under more forcing conditions, the pyridine ring itself can be reduced to a piperidine. Catalytic hydroboration has also emerged as a selective method for the dearomatization of N-heteroarenes. researchgate.net

Dehydrohalogenation: This reaction involves the elimination of a hydrogen halide (HBr) from the molecule. wikipedia.org In the case of this compound, treatment with a very strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide, could potentially induce a double dehydrohalogenation. This process could lead to the formation of a highly reactive pyridyne intermediate (4,6-dimethylpyridyne). Such intermediates are powerful dienophiles and electrophiles, readily reacting with available nucleophiles or undergoing dimerization. The formation of alkynes via double dehydrohalogenation from vicinal or geminal dihalides is a well-established synthetic route. youtube.com

Ring Cyclization Reactions

The functional groups on this compound can serve as anchors for the construction of fused heterocyclic systems. This is typically achieved through intramolecular reactions.

A common strategy involves first using the bromine atoms as handles to introduce side chains via cross-coupling or nucleophilic substitution reactions. These side chains, containing appropriate functional groups, can then undergo intramolecular cyclization. For example, a side chain containing a ketone or aldehyde can participate in an acid-catalyzed intramolecular aldol-type condensation with a benzylic carbon of the pyridine ring. rsc.org Similarly, palladium-catalyzed intramolecular C-H/C-H cross-coupling reactions have been developed to construct polycyclic heteroarene scaffolds from linked biheterocyclic precursors. researchgate.net

Another powerful approach is a domino or cascade reaction, where an initial intermolecular coupling is immediately followed by an intramolecular cyclization. For instance, a Suzuki coupling to introduce a 2-(Boc-amino)phenyl group onto the pyridine ring can be followed by in-situ deprotection and condensation to form a fused phenanthridine-like structure. rsc.org While specific examples starting from this compound are highly dependent on the nature of the introduced side chain, the principles are well-established for building complex fused systems from functionalized pyridine precursors. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 2,3 Dibromo 4,6 Dimethylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for elucidating the molecular framework of 2,3-Dibromo-4,6-dimethylpyridine, offering detailed information about the chemical environment of each nucleus.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic proton and the two methyl groups. The lone aromatic proton at the C5 position would appear as a singlet, with its chemical shift influenced by the adjacent bromine and methyl substituents. The two methyl groups at the C4 and C6 positions are also expected to produce singlet signals, though their chemical shifts would differ due to the varying electronic effects of the neighboring bromine atoms and the nitrogen atom in the pyridine (B92270) ring.

In the ¹³C NMR spectrum, seven distinct resonances are expected, corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are particularly informative. The carbons bearing the bromine atoms (C2 and C3) would be significantly deshielded, appearing at lower field. The methyl-substituted carbons (C4 and C6) and the unsubstituted aromatic carbon (C5) will have characteristic chemical shifts, while the carbons of the two methyl groups will appear at a higher field.

For comparison, the related compound 4-bromo-2,6-dimethylpyridine (B109321) shows ¹H NMR signals for the methyl protons at approximately 2.82 ppm and the aromatic protons at 7.5 ppm in CDCl₃. ichemical.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C5-H | Singlet, downfield | C5: Characteristic aromatic region |

| C4-CH₃ | Singlet | C4: Influenced by Br and CH₃ |

| C6-CH₃ | Singlet | C6: Influenced by N and CH₃ |

| C2 | - | C2: Significantly deshielded by Br and N |

| C3 | - | C3: Significantly deshielded by Br |

| C4 | - | C4: Aromatic region |

| C6 | - | C6: Aromatic region |

| C4-CH₃ | - | High field region |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

While this compound itself does not exhibit significant dynamic processes at typical NMR temperatures, variable-temperature (VT) NMR studies can be crucial for its derivatives that may undergo conformational changes or restricted rotation. For instance, if bulky substituents were introduced, VT-NMR could reveal information about the energy barriers associated with the rotation of these groups. At low temperatures, separate signals for different conformers might be observed, which would coalesce into averaged signals as the temperature increases and the rate of interchange becomes faster on the NMR timescale.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for studying its fragmentation patterns, which can provide additional structural information. The molecular formula of this compound is C₇H₇Br₂N. uni.lu The presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum, with intense peaks for the [M]+, [M+2]+, and [M+4]+ ions in an approximate 1:2:1 ratio, due to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted collision cross-section values for various adducts of this compound have been calculated, which can be useful in ion mobility-mass spectrometry studies. uni.lu For example, the predicted collision cross section for the [M+H]⁺ adduct is 129.3 Ų. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 263.90181 | 129.3 |

| [M+Na]⁺ | 285.88375 | 142.1 |

| [M-H]⁻ | 261.88725 | 135.9 |

| [M+NH₄]⁺ | 280.92835 | 149.4 |

| [M+K]⁺ | 301.85769 | 127.0 |

Data sourced from PubChemLite. uni.lu

The fragmentation of this compound under electron ionization would likely involve the loss of bromine atoms, methyl groups, or hydrogen bromide. The analysis of these fragment ions can help to confirm the connectivity of the atoms within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra of this compound will exhibit characteristic bands corresponding to the stretching and bending vibrations of its functional groups.

Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl groups will appear in the 2850-3000 cm⁻¹ range.

C=C and C=N stretching: The stretching vibrations of the pyridine ring will give rise to a series of bands typically in the 1400-1600 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibrations are expected to appear at lower frequencies, typically in the 500-700 cm⁻¹ range.

CH₃ bending: The bending vibrations of the methyl groups will be observable in the 1375-1450 cm⁻¹ region.

For comparison, studies on related heterocyclic compounds like 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one show that experimental frequencies in the 3100–2960 cm⁻¹ range in vibrational spectra correspond to asymmetric CH₂ and CH₃ stretching vibrations, while symmetric stretching vibrations are found in the 2910–2860 cm⁻¹ range. scifiniti.com Bending vibrations for methyl and methylene (B1212753) groups are observed between 1460–1400 cm⁻¹ (asymmetric) and 1400–1340 cm⁻¹ (symmetric). scifiniti.com

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. To perform this analysis, a suitable single crystal of this compound must be grown. The history of X-ray crystallography dates back to the early 20th century with the work of scientists like Max von Laue. libretexts.org

An SC-XRD analysis of this compound would provide accurate bond lengths, bond angles, and torsion angles. This data would reveal the planarity of the pyridine ring and the orientation of the methyl and bromine substituents. The C-Br bond lengths would be of particular interest, as would the bond angles within the pyridine ring, which may be distorted from the ideal hexagonal geometry due to the presence of the bulky bromine atoms and the nitrogen heteroatom. Intermolecular interactions in the crystal lattice, such as halogen bonding or π-π stacking, could also be identified, providing insights into the solid-state packing of the molecule.

Crystal Packing and Polymorphism

The precise crystal packing and potential for polymorphism of this compound have not been extensively detailed in publicly available scientific literature. Crystallographic data, which would provide definitive information on the solid-state arrangement of this molecule, does not appear to be present in major databases such as the Cambridge Crystallographic Data Centre (CCDC). The PubChem database entry for this compound also indicates a lack of literature data for this specific compound. uni.lu

However, insights into the potential crystal packing can be drawn from the analysis of structurally similar compounds. For instance, the crystal structure of a related isomer, 2,6-dibromo-3,5-dimethylpyridine (B170518), has been characterized. kcl.ac.uk In this molecule, the packing is significantly influenced by aromatic face-to-face π-stacking interactions. kcl.ac.uk The molecules of 2,6-dibromo-3,5-dimethylpyridine arrange in such a way that alternate molecules are oriented at a 90° angle to each other, leading to the formation of X-shaped columns within the crystal lattice. kcl.ac.uk

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for this compound, as it is for many organic molecules. Different polymorphic forms would arise from variations in the packing of the molecules in the crystal lattice and would exhibit different physical properties, such as melting point and solubility. However, without experimental data, any discussion of specific polymorphs of this compound remains speculative.

To provide a tangible example of crystallographic data for a related compound, the details for 2,6-dibromo-3,5-dimethylpyridine are presented below.

Crystallographic Data for the Related Compound: 2,6-Dibromo-3,5-dimethylpyridine

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₇Br₂N |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.2314(2) |

| b (Å) | 7.5215(1) |

| c (Å) | 24.5475(4) |

| α (°) | 90 |

| β (°) | 97.921(1) |

| γ (°) | 90 |

| Volume (ų) | 1870.5(1) |

| Z | 8 |

Data derived from a study on a related di-bromo-dimethylpyridine derivative. urfu.ru

Analysis of Atropisomers and Axial Chirality

Atropisomerism is a form of stereoisomerism that arises from hindered rotation around a single bond. wikipedia.org This restriction of rotation creates a chiral axis, and the resulting isomers, known as atropisomers, are capable of being isolated as separate enantiomers or diastereomers. wikipedia.org The stability of atropisomers is determined by the energy barrier to rotation; a sufficiently high barrier allows for the resolution of the individual isomers. nih.gov

In the context of this compound, the potential for atropisomerism exists due to the steric hindrance that could arise from the substituents on the pyridine ring. The key bond to consider for restricted rotation would be the C4-C5 bond, though hindered rotation around the bonds connecting the methyl groups to the ring could also be a factor. The presence of two bulky bromine atoms and two methyl groups in close proximity could create a significant energy barrier to free rotation, potentially leading to stable atropisomers.

Specifically, the arrangement of a bromine atom at position 3 and a methyl group at position 4, adjacent to each other, and another methyl group at position 6 could create a sterically crowded environment. The rotation around the C-C single bonds of the pyridine ring is generally considered to be high, but the presence of bulky substituents can introduce a significant barrier.

As of now, there are no specific studies in the available literature that have investigated or confirmed the existence of atropisomers in this compound. The experimental isolation and characterization of such isomers would require techniques such as chiral chromatography and specific spectroscopic methods to identify and quantify the different stereoisomers. Computational studies could also be employed to calculate the rotational energy barrier and predict the stability of potential atropisomers. While the structural features of this compound suggest that atropisomerism is a plausible consideration, further research is needed to confirm and characterize this phenomenon in this specific molecule.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is employed to determine optimized geometries, electronic properties, and vibrational frequencies of molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. scispace.comresearchgate.net

For instance, in a DFT study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO and LUMO energy values were calculated to be -0.26751 eV and -0.18094 eV, respectively, resulting in a small energy gap of -0.08657 eV, which suggests high chemical reactivity and polarizability. nih.gov Similarly, studies on other heterocyclic compounds like phenothiazine (B1677639) derivatives use the HOMO-LUMO gap to understand charge transfer within the molecule. scispace.com

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties from a DFT Study on a Substituted Hydrazinecarbodithioate Data for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, presented for illustrative purposes.

| Parameter | Value (eV) |

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| Energy Gap (ΔE) | -0.08657 |

| Source: nih.gov |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions from DFT calculations into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.de This analysis provides information on charge transfer and intramolecular interactions that contribute to molecular stability.

The key aspect of NBO analysis is quantifying the interaction energy, E(2), between filled (donor) and empty (acceptor) orbitals. A high E(2) value indicates a strong electronic interaction. For example, in a study of flutriafol (B1673497) and its analogue, NBO analysis revealed numerous π-π* and lone pair (LP)-π* interactions that stabilize the molecules, with interaction energies ranging from 10 to over 50 kcal/mol. dergipark.org.tr In another example, the analysis of a substituted hydrazinecarbodithioate showed that the molecule was composed of 97.42% Lewis (bonding and lone pair) and 2.58% non-Lewis (antibonding and Rydberg) structures, with significant intramolecular charge transfers stabilizing the system. nih.gov

Table 2: Example of NBO Analysis for Intramolecular Interactions in Flutriafol Data presented for illustrative purposes.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N) | π* (C=C) | > 18.14 |

| π (C=C) | π* (C=C) | > 10.52 |

| Source: dergipark.org.tr |

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest-energy structure (its most stable conformation) is determined. DFT methods are used to find the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Once the optimized geometry is found, vibrational frequency calculations can be performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. The results are not only crucial for interpreting experimental spectra but also confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies). For example, studies on 2-amino-4,6-dimethyl pyrimidine (B1678525) and 3,5-dibromopyridine (B18299) have successfully used DFT (specifically the B3LYP method) to calculate optimized geometries and vibrational frequencies that show good agreement with experimental data. scispace.comnih.gov

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.gov It plots the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue).

MEP maps are invaluable for predicting how a molecule will interact with other species. nih.govmdpi.com The negative potential regions, often associated with electronegative atoms like oxygen or nitrogen, are prone to electrophilic attack, while positive regions, usually around hydrogen atoms, are susceptible to nucleophilic attack. nih.gov For instance, an MEP analysis of acetylsalicylic acid clearly illustrates the nucleophilic region around the carbonyl and hydroxyl oxygens and the electrophilic region around the acidic hydrogen. researchgate.net

Quantum Mechanical Modeling of Reactivity and Mechanisms

Quantum mechanical modeling extends beyond static properties to simulate chemical reactions and elucidate reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states, calculate activation energies, and predict the most likely pathways for a reaction. While specific studies modeling the reactivity of 2,3-Dibromo-4,6-dimethylpyridine were not identified, this methodology is widely applied to understand the reactivity of halogenated aromatic and heterocyclic compounds, including substitution patterns and reaction kinetics.

Predicting Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of various spectroscopic parameters, which can then be compared with experimental results to validate both the computational model and the experimental interpretation. As mentioned, DFT calculations can predict IR and Raman spectra. scispace.comnih.gov Furthermore, Time-Dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis), providing information about electronic transitions, such as the wavelengths of maximum absorption (λmax). rsc.org For many organic molecules, calculated spectroscopic data show excellent agreement with observed spectra, aiding in the structural characterization of newly synthesized compounds. scispace.com

Scientific Data Unavailable for this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there is no publicly available research data concerning the computational chemistry and theoretical investigations of the chemical compound This compound . Specifically, detailed studies on its Non-Linear Optical (NLO) properties and in-depth analyses of its intermolecular interactions have not been published.

The initial request for an article focusing on these specific aspects of this compound cannot be fulfilled due to the absence of foundational research. Scientific articles on related compounds, such as other substituted pyridines and halogenated aromatic systems, exist. However, per the strict requirement to focus solely on this compound, the findings from these related studies cannot be extrapolated to provide a scientifically accurate and dedicated analysis of the target compound.

Therefore, the sections on "," including "Non-Linear Optical (NLO) Properties" and "Analysis of Intermolecular Interactions," cannot be generated at this time. The creation of scientifically sound content for these topics is contingent on future experimental or theoretical research being conducted and published on this compound.

Applications of 2,3 Dibromo 4,6 Dimethylpyridine As a Key Building Block in Advanced Chemical Research

Precursor in the Synthesis of Complex Organic Molecules

2,3-Dibromo-4,6-dimethylpyridine serves as a fundamental starting material for the creation of intricate organic structures. uni.lu Its dibromo substitution pattern on the pyridine (B92270) ring provides two reactive sites that can be selectively manipulated to introduce a variety of functional groups, leading to the synthesis of highly substituted and complex molecules.

Construction of Substituted Pyridine Derivatives for Diverse Applications

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. The ability to introduce substituents at specific positions on the pyridine ring is paramount for fine-tuning the biological activity and physical properties of these molecules. This compound offers a strategic advantage in this regard. The differential reactivity of the bromine atoms allows for sequential and site-selective reactions, enabling the synthesis of a wide array of substituted pyridine derivatives. uni.lu For instance, one bromine atom can be selectively replaced through a nucleophilic aromatic substitution or a transition metal-catalyzed cross-coupling reaction, leaving the other bromine atom available for subsequent transformations. This stepwise approach provides access to a diverse range of di- and tri-substituted pyridines that would be challenging to synthesize through other methods. nih.gov

Ligands in Coordination Chemistry and Organometallic Catalysis

The nitrogen atom of the pyridine ring in this compound can coordinate to metal centers, making it a valuable ligand in coordination chemistry and organometallic catalysis. uni.luchemrxiv.org The presence of the bromine and methyl substituents allows for the modulation of the ligand's electronic and steric properties, which in turn influences the behavior of the resulting metal complex.

Design of Ligands with Tunable Electronic and Steric Properties

The electronic properties of the pyridine ligand can be fine-tuned by the substituents on the ring. The electron-withdrawing nature of the bromine atoms can influence the electron density at the nitrogen atom, thereby affecting the strength of the metal-ligand bond. Furthermore, the methyl groups provide steric bulk, which can be used to control the coordination environment around the metal center. This ability to systematically modify the ligand's properties is essential for the rational design of catalysts with specific activities and selectivities.

Formation of Metal Complexes for Catalytic Processes

This compound and its derivatives can form stable complexes with a variety of transition metals. uni.luchemrxiv.org These metal complexes have shown promise as catalysts in a range of organic transformations. The ligand's structure can influence the catalytic activity by affecting the stability of reaction intermediates and the energy barriers of the catalytic cycle. For example, complexes of this ligand have been explored in cross-coupling reactions, where the ligand plays a crucial role in facilitating the oxidative addition and reductive elimination steps. chemrxiv.org

C-H Activation Studies with Transition Metal Complexes

The field of C-H activation, which involves the direct functionalization of otherwise inert carbon-hydrogen bonds, has garnered significant attention as a powerful tool for organic synthesis. Transition metal complexes play a pivotal role in mediating these transformations. The design of the ligand is critical for achieving high efficiency and selectivity in C-H activation. Complexes bearing ligands derived from substituted pyridines, such as this compound, have been investigated in C-H activation studies. The electronic and steric properties of the ligand can influence the reactivity of the metal center towards C-H bond cleavage and subsequent functionalization.

Role in Materials Science

While substituted pyridines are integral to materials science, research specifically detailing the applications of this compound is not found in the available literature. The unique substitution pattern of this compound, with bromine atoms at the 2 and 3 positions and methyl groups at the 4 and 6 positions, presents a distinct electronic and steric profile that could theoretically be exploited. However, its practical applications and synthetic utility in materials science remain undocumented.

Synthesis of Fluorescent Materials

There are no specific studies or data available that describe the use of this compound in the synthesis of fluorescent materials. The development of novel fluorophores often relies on the strategic functionalization of heterocyclic scaffolds to tune their photophysical properties. Bromo-substituted aromatic compounds can serve as versatile intermediates for cross-coupling reactions to introduce various chromophoric and auxochromic groups. However, the application of this specific dibromo-dimethylpyridine as a precursor for fluorescent materials has not been reported.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,3-dibromo-4,6-dimethylpyridine, and how can regioselectivity be controlled?

- Methodology : Bromination of 4,6-dimethylpyridine using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C can achieve regioselective dibromination at the 2- and 3-positions. Alternatively, Suzuki-Miyaura coupling with brominated precursors (e.g., 4,6-dimethylpyridine-2-boronic acid) may be employed, using Pd catalysts (e.g., Pd₂(dba)₃) and Cs₂CO₃ as a base .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to optimize stoichiometry and avoid over-bromination. Regioselectivity is influenced by steric and electronic effects of methyl groups at positions 4 and 6.

Q. How can spectroscopic techniques (e.g., NMR, FTIR) confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Look for aromatic proton signals in the δ 7.0–8.5 ppm range (split due to bromine substituents) and methyl group signals at δ 2.5–3.0 ppm. Carbon signals for Br-substituted carbons typically appear at δ 120–140 ppm .

- FTIR : Characteristic C-Br stretches appear at 500–600 cm⁻¹, while C-H stretches for methyl groups are near 2900 cm⁻¹ .

- Validation : Compare experimental data with computational predictions (e.g., DFT) for bond lengths and vibrational modes .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–13) and heating to 40–80°C. Monitor degradation via HPLC-UV or LC-MS.

- Findings : Brominated pyridines are generally stable in neutral conditions but may undergo debromination in strongly acidic/basic media. Methyl groups enhance steric protection against nucleophilic attack .

Advanced Research Questions

Q. How does this compound act as a ligand in transition-metal catalysis?

- Methodology : Use X-ray crystallography to analyze coordination geometry in complexes with Ru(II) or Pd(II). For example, Ru(II) complexes with dibromo ligands show distorted octahedral geometries, as seen in analogous [(DIPSKEWPHOS)Ru(II)] systems .

- Applications : Such complexes are effective in asymmetric hydrogenation or C–C coupling reactions due to electron-withdrawing bromine groups enhancing metal center electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.